molecular formula C12H17N3OS B1478322 1-(3-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one CAS No. 1837602-19-3

1-(3-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one

Cat. No. B1478322
CAS RN: 1837602-19-3
M. Wt: 251.35 g/mol
InChI Key: YBBMTIFIXTWBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one, also known as 1-APPE, is an organic compound with a wide range of applications in the scientific research field. It is a derivative of piperidine and pyridine, and is commonly used as a reagent in organic synthesis. It has been studied extensively for its potential to serve as a ligand in catalytic reactions and its ability to bind to a variety of substrates.

Scientific Research Applications

1-(3-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one has a wide range of applications in scientific research. It has been used as a ligand in catalytic reactions, and it has been shown to bind to a variety of substrates. It has also been used as a reagent in organic synthesis, and it has been studied for its potential to serve as a catalyst in a variety of reactions. Additionally, it has been used as a fluorescent label in biological assays, and it has been used to study the effects of drugs on various cellular processes.

Mechanism of Action

The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one is not fully understood. However, it is believed that it acts as a chelating agent, binding to metal ions in the presence of a substrate. This binding is thought to facilitate the catalytic reaction of the substrate, allowing for a more efficient reaction. Additionally, it is believed that 1-(3-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one binds to proteins, allowing them to be targeted by drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one are not fully understood. However, it has been shown to have an effect on a variety of cellular processes, including the regulation of gene expression and protein synthesis. Additionally, it has been shown to have an effect on the metabolism of drugs, potentially allowing for more efficient drug delivery.

Advantages and Limitations for Lab Experiments

1-(3-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one has a number of advantages when used in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to obtain. Additionally, it is a relatively stable compound, which makes it ideal for use in catalytic reactions. However, 1-(3-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one is not suitable for use in all experiments, as it can be toxic in high concentrations. Additionally, it can be difficult to accurately measure the amount of 1-(3-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one present in a reaction, as it can be difficult to distinguish from other compounds.

Future Directions

1-(3-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one has a wide range of potential applications in scientific research. One potential future direction is to further explore its potential as a ligand in catalytic reactions. Additionally, further research could be conducted to explore its potential as a fluorescent label in biological assays. Furthermore, further research could be conducted to explore its potential to serve as a drug delivery system. Finally, further research could be conducted to explore its potential to be used as a therapeutic agent.

properties

IUPAC Name

1-(3-aminopiperidin-1-yl)-2-pyridin-4-ylsulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c13-10-2-1-7-15(8-10)12(16)9-17-11-3-5-14-6-4-11/h3-6,10H,1-2,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBMTIFIXTWBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CSC2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one

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